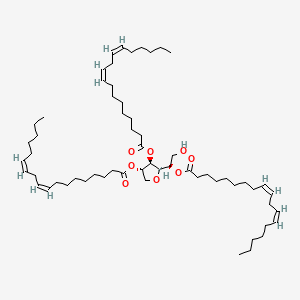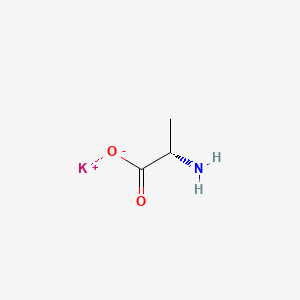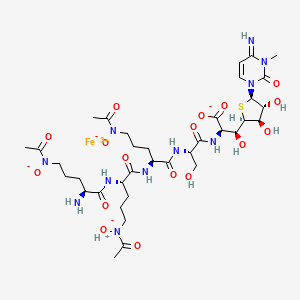
Albomycin epsilon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Albomycin epsilon is a naturally occurring sideromycin, which is a type of antibiotic covalently linked to a siderophore. It was first isolated from the soil microorganism Streptomyces griseus in 1947. This compound is known for its potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multi-drug resistant strains .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of albomycin epsilon involves several key steps, including the formation of the thionucleoside antibiotic and its conjugation to a ferrichrome-type siderophore. The synthetic strategy typically involves retrosynthetic analysis to break down the complex structure into manageable intermediates . Key reactions include aldol reactions to expand the side chain of thionucleoside and subsequent coupling reactions to form the final product .
Industrial Production Methods
Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
化学反应分析
Types of Reactions
Albomycin epsilon undergoes various chemical reactions, including:
Oxidation: The iron (III) hydroxamate moiety can undergo oxidation-reduction reactions.
Substitution: The thionucleoside part of the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered antibacterial properties .
科学研究应用
Albomycin epsilon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying siderophore-antibiotic conjugates.
Biology: Investigated for its role in bacterial iron uptake mechanisms.
Medicine: Explored as a potential antibacterial drug for treating infections caused by multi-drug resistant bacteria.
Industry: Potential use in developing new antimicrobial agents
作用机制
Albomycin epsilon functions as a specific inhibitor of seryl-tRNA synthetases. It is actively transported into bacterial cells via siderophore uptake pathways, a mechanism often referred to as the “Trojan horse” strategy. Once inside the cell, it inhibits seryl-tRNA synthetase, thereby disrupting protein synthesis and leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Microcin C: Another sideromycin that targets aminoacyl-tRNA synthetases.
Agrocin 84: A compound that also uses a “Trojan horse” strategy to enter bacterial cells.
Uniqueness
Albomycin epsilon is unique due to its potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to multiple drugs. Its specific inhibition of seryl-tRNA synthetases and efficient uptake via siderophore pathways make it a promising candidate for developing new antibacterial therapies .
属性
CAS 编号 |
12676-10-7 |
|---|---|
分子式 |
C36H56FeN11O17S |
分子量 |
1002.8 g/mol |
IUPAC 名称 |
(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+) |
InChI |
InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1 |
InChI 键 |
VQCJCCMAGPCDIK-DFBZBFILSA-N |
手性 SMILES |
[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
规范 SMILES |
[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


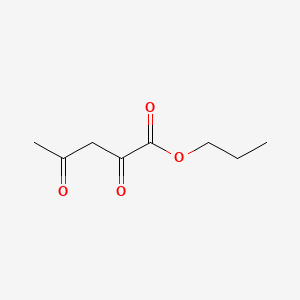
![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
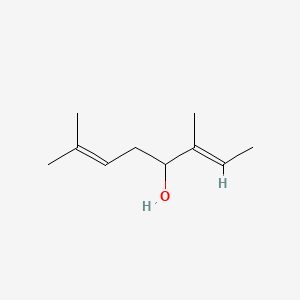

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
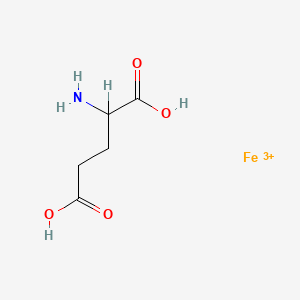
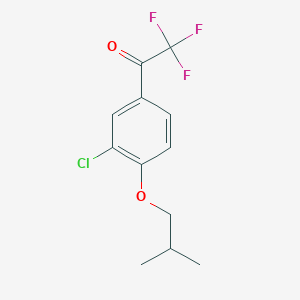
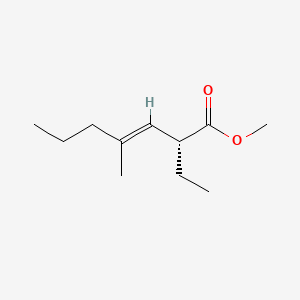
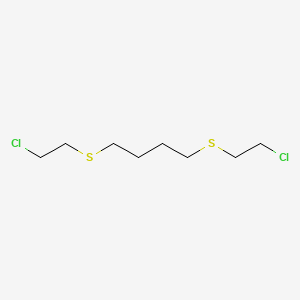
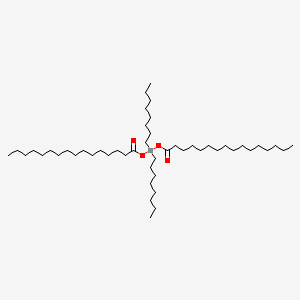
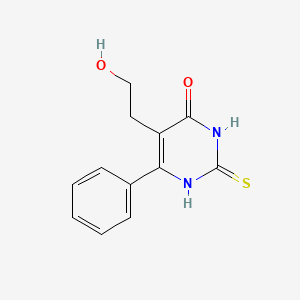
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
